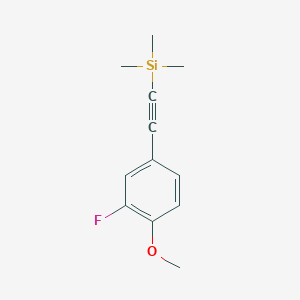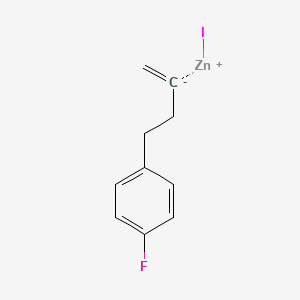
4-(4-Fluorophenyl)-2-butenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-2-butenylzinc iodide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 4-(4-fluorophenyl)-2-butenyl group and an iodide ion. Organozinc compounds are known for their reactivity and are often used as intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-fluorophenyl)-2-butenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
4−(4−Fluorophenyl)−2−butenyl bromide+Zn→4−(4−Fluorophenyl)−2−butenylzinc iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
4-(4-Fluorophenyl)-2-butenylzinc iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Medicinal Chemistry: Research into its potential therapeutic applications, including its use as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-2-butenylzinc iodide exerts its effects is primarily through its reactivity as an organozinc compound. The zinc atom in the compound acts as a nucleophile, facilitating various chemical reactions. In coupling reactions, the zinc atom coordinates with the palladium catalyst, enabling the transfer of the organic group to the target molecule, thereby forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-2-butenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.
4-(4-Fluorophenyl)-2-butenyllithium: A lithium-based organometallic compound with higher reactivity compared to the zinc analog.
Uniqueness
4-(4-Fluorophenyl)-2-butenylzinc iodide is unique due to its balanced reactivity and stability. While magnesium and lithium analogs may offer higher reactivity, they are often less stable and more challenging to handle. The zinc compound provides a good compromise between reactivity and stability, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H10FIZn |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-but-3-enyl-4-fluorobenzene;iodozinc(1+) |
InChI |
InChI=1S/C10H10F.HI.Zn/c1-2-3-4-9-5-7-10(11)8-6-9;;/h5-8H,1,3-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
QSEVDADKCNQXOV-UHFFFAOYSA-M |
Canonical SMILES |
C=[C-]CCC1=CC=C(C=C1)F.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


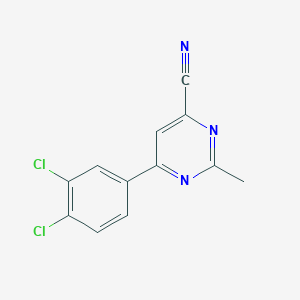
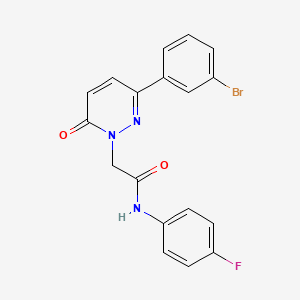
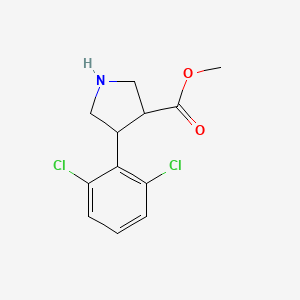





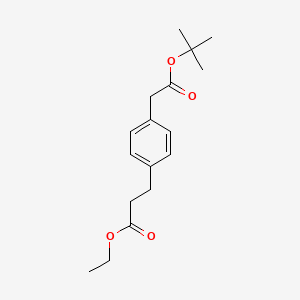
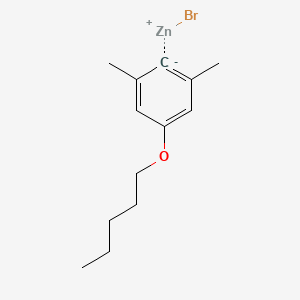

![4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B14878723.png)

